molecular formula C10H14N2O2 B2916885 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol CAS No. 2145926-41-4

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol

Cat. No.: B2916885
CAS No.: 2145926-41-4
M. Wt: 194.234
InChI Key: XZMVUMROWZWGTH-UHFFFAOYSA-N
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Description

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol is a heterocyclic compound that features a pyridine ring and an oxolane ring

Mechanism of Action

Mode of Action

It is known that similar compounds interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol are currently unknown. These properties are crucial for understanding the bioavailability of the compound .

Result of Action

More research is needed to elucidate these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol typically involves the reaction of 2-chloropyridine with methylamine, followed by cyclization with an appropriate oxolane precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-methylpyridine and 4-aminopyridine share structural similarities with 4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol.

    Oxolane derivatives: Compounds such as tetrahydrofuran and oxolane-2-carboxylic acid are structurally related.

Uniqueness

This compound is unique due to its combined pyridine and oxolane rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[methyl(pyridin-2-yl)amino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(8-6-14-7-9(8)13)10-4-2-3-5-11-10/h2-5,8-9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMVUMROWZWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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